(2-Azidopropyl)benzene

Description

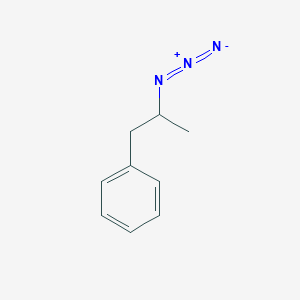

Structure

3D Structure

Properties

IUPAC Name |

2-azidopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-8(11-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSDJLJAUZKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597346 | |

| Record name | (2-Azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-05-5 | |

| Record name | (2-Azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidopropyl Benzene

Direct Synthesis Approaches

Direct synthesis strategies provide efficient ways to introduce the azide (B81097) functional group into the propylbenzene (B89791) framework. These methods are broadly categorized into nucleophilic substitution reactions on alkyl halides and addition reactions across a carbon-carbon double bond.

One of the most common and well-established methods for preparing alkyl azides is through the nucleophilic substitution of an alkyl halide. tutorchase.comwindows.net This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the azide ion (N₃⁻) acts as a potent nucleophile. masterorganicchemistry.comstackexchange.com The azide ion displaces a halide leaving group from the alkyl chain, forming a new carbon-nitrogen bond. tutorchase.com

To synthesize (2-azidopropyl)benzene, a suitable substrate is a 2-halopropylbenzene, such as (2-bromopropyl)benzene or (2-chloropropyl)benzene. In this SN2 reaction, the azide ion, typically from a salt like sodium azide (NaN₃), attacks the carbon atom bonded to the halogen. tutorchase.com This backside attack leads to an inversion of stereochemistry at the reaction center, if it is chiral, and displaces the halide ion. masterorganicchemistry.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation (e.g., Na⁺) while leaving the azide nucleophile relatively free to react. acs.orgntu.edu.sg

The general reaction is as follows: C₆H₅CH(X)CH₃ + NaN₃ → C₆H₅CH(N₃)CH₃ + NaX (where X = Cl, Br, I)

The rate of an SN2 reaction is highly dependent on the nature of the leaving group. libretexts.org A good leaving group is a species that is stable on its own, typically a weak base. pressbooks.pub In the context of halide precursors, the ability of the halide to depart from the carbon atom directly influences the reaction kinetics. For halide ions, the leaving group ability increases down the group in the periodic table. This is because the larger ions can better stabilize the negative charge. researchgate.net

Consequently, the order of reactivity for 2-halopropylbenzene substrates in a reaction with sodium azide is: (2-Iodopropyl)benzene > (2-Bromopropyl)benzene > (2-Chloropropyl)benzene

This trend is demonstrated in studies comparing the reaction times and yields for the synthesis of various alkyl azides from different alkyl halides. mdma.ch For instance, the conversion of an alkyl iodide to an azide is significantly faster than the conversion of the corresponding alkyl chloride under the same conditions. mdma.ch Other functional groups, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups, often even more reactive than iodides, because their negative charge is stabilized by resonance. acs.org

| Leaving Group (X) in R-X | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| Iodide (I⁻) | Highest | Large, polarizable, and a very weak base, making it a stable anion. researchgate.net |

| Bromide (Br⁻) | Intermediate | Good leaving group, weaker base than chloride. pressbooks.pub |

| Chloride (Cl⁻) | Lowest | More basic and less stable as an anion compared to bromide and iodide. mdma.ch |

| Tosylate (OTs⁻) | Very High | The negative charge is delocalized and stabilized by resonance across sulfonate oxygen atoms. acs.org |

An alternative route to this compound is the hydroazidation of an olefin, specifically allylbenzene (B44316) (3-phenylpropene). google.com This reaction involves the addition of hydrazoic acid (HN₃) across the carbon-carbon double bond of the alkene. The regioselectivity of this addition is a critical factor, determining whether the azide group attaches to the second or third carbon of the propyl chain.

The addition of HN₃ to an unsymmetrical alkene like allylbenzene can, in principle, yield two different regioisomers: this compound (the Markovnikov product) and (1-azido-3-phenylpropane) (the anti-Markovnikov product). Early studies on the addition of hydrazoic acid to alkenes demonstrated that the reaction typically proceeds according to Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the azide group adds to the more substituted carbon. nih.govacs.org This selectivity leads to the formation of the desired this compound.

More advanced methods have been developed to control the regioselectivity of hydroazidation. For instance, cobalt-catalyzed hydroazidation reactions using sulfonyl azides as the nitrogen source have been shown to be effective for various olefins. researchgate.net Conversely, iron-mediated photochemical methods have been developed that specifically favor the anti-Markovnikov product, highlighting the ability to tune the reaction's outcome based on the chosen catalytic system. nih.govacs.orgresearchgate.net

| Method | Typical Reagents | Predominant Regioselectivity | Product from Allylbenzene |

|---|---|---|---|

| Classical Acid-Catalyzed Addition | HN₃ | Markovnikov | This compound acs.org |

| Iron-Photocatalyzed | NaN₃, FeCl₃·6H₂O, blue light | Anti-Markovnikov | (3-Azidopropyl)benzene (B1274952) nih.govresearchgate.net |

| Cobalt-Catalyzed | TsN₃, Silane, Cobalt Catalyst | Markovnikov | This compound acs.org |

| Metal-Free Iodonium-Promoted | TMSN₃, Benziodoxole Promoter | Anti-Markovnikov | (3-Azidopropyl)benzene acs.orgscispace.com |

Concerns over the cost and potential toxicity of transition metal catalysts have driven the development of metal-free hydroazidation methods. One notable approach involves the use of a hypervalent iodine reagent, such as a benziodoxole derivative, to promote the direct anti-Markovnikov hydroazidation of unactivated olefins. acs.org This method provides a valuable tool for accessing alkyl azides that are complementary to those formed via Markovnikov-selective processes. acs.orgscispace.com Another metal-free approach outlined in patent literature involves reacting an olefin with a silyl (B83357) azide in the presence of an organic promoter and a hydrogen bond donor, such as water. google.com These processes expand the toolkit for azide synthesis by avoiding the need for metal catalysts.

Hydroazidation of Olefins (e.g., Allylbenzene)

Role of Organic Promoters and Hydrogen Bond Donors

In the synthesis of alkyl azides like this compound, the reaction typically involves nucleophilic substitution where an azide salt (e.g., sodium azide, NaN₃) displaces a leaving group on an alkyl chain. The efficiency of this azidation can be significantly enhanced by organic promoters, particularly hydrogen bond donors (HBDs). These promoters function by interacting with the azide anion, thereby increasing its solubility and modulating its nucleophilicity.

Urea and thiourea (B124793) derivatives are prominent examples of HBDs used in catalysis. They can form hydrogen bonds with the azide anion, creating a complex that is more soluble in organic solvents where the substrate is typically dissolved. This anion-binding catalysis helps to overcome the low solubility of inorganic azide salts in nonpolar solvents, a common challenge in such reactions. This approach is often referred to as hydrogen bonding phase-transfer catalysis (HB-PTC). nih.govnih.gov

Mechanism of Action: The mechanism involves the HBD catalyst binding to the azide anion through one or more N-H···N₃ hydrogen bonds. This interaction has several effects:

Enhanced Solubility: The organic shell of the HBD makes the HBD-azide complex more soluble in the organic phase, increasing the effective concentration of the azide nucleophile. nih.gov

Activation of Azide: By engaging in hydrogen bonding, the HBD attenuates the nucleophilicity of the azide anion to some extent but also prevents the formation of tight ion pairs with the counter-ion (e.g., Na⁺), making the azide more available for reaction. nih.govnih.gov

Stereochemical Control: In asymmetric synthesis, chiral HBDs can create a chiral environment around the azide anion, enabling enantioselective addition to the substrate. nih.gov

Computational and spectroscopic studies have confirmed the formation of these hydrogen-bonded complexes between ureas and azide anions. nih.govnih.gov The strength of this interaction can be tuned by modifying the electronic properties of the HBD catalyst. For the synthesis of this compound, this methodology could be applied by reacting a precursor such as (2-halopropyl)benzene with sodium azide in the presence of a catalytic amount of a urea-based HBD.

Table 1: Examples of Hydrogen Bond Donors in Azidation Reactions

| Promoter Class | Specific Example | Key Feature |

|---|---|---|

| Ureas | Schreiner's Urea | Strong dual hydrogen bond donor capabilities. nih.gov |

| Bis-ureas | BINAM-derived bis-urea | Chiral scaffold for enantioselective reactions. nih.govnih.gov |

| Amides | Oxalyl amides | Provides a specific geometry for hydrogen bonding. nih.gov |

Chemoenzymatic Synthetic Pathways (e.g., Nitrilase Variants)

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to construct complex molecules. nih.gov For the synthesis of this compound, enzymes could be employed to introduce the azide group or to create a chiral precursor with high stereoselectivity.

While the direct enzymatic synthesis of many organic azides is an emerging field, several enzyme classes have been engineered or discovered to catalyze azidation reactions. nih.govresearchgate.net For instance, some non-haem iron halogenases and oxygenases have been repurposed to facilitate azide transfer from an inorganic donor to a substrate. researchgate.net A promiscuous ATP- and nitrite-dependent enzyme, Tri17, has also been shown to catalyze the formation of organic azides from aryl hydrazine (B178648) precursors, demonstrating a de novo enzymatic route for azide construction. nih.govresearchgate.net

The specific mention of "Nitrilase Variants" suggests a potential multi-step pathway. Nitrilase enzymes catalyze the hydrolysis of nitrile compounds (-CN) into either carboxylic acids or amides. nih.govwikipedia.org A direct role for nitrilases in azidation is not their known biological function. However, they could be used in a chemoenzymatic route to prepare a key intermediate. For example, a nitrilase could hydrolyze a nitrile-containing precursor to produce a carboxylic acid. This carboxylic acid could then be converted into an azide through established chemical methods, such as the Curtius rearrangement or by conversion to an alcohol followed by nucleophilic substitution.

A hypothetical chemoenzymatic pathway involving a nitrilase could be:

Biocatalytic Step: A nitrilase variant is used to hydrolyze a substituted benzonitrile (B105546) to the corresponding carboxylic acid with high selectivity.

Chemical Conversion: The resulting carboxylic acid is then subjected to a series of chemical reactions (e.g., reduction to an alcohol, conversion to a leaving group, and subsequent azidation) to yield this compound.

This approach leverages the high selectivity of the enzyme to create a specific chemical building block that is then used in conventional synthesis. researchgate.net

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound is critical for maximizing product yield and ensuring high purity, which is essential for subsequent applications. The optimization process involves systematically adjusting reaction parameters for a chosen synthetic route, such as the common nucleophilic substitution of (2-bromopropyl)benzene with sodium azide.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction kinetics. Aprotic polar solvents like acetone, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide) are often preferred for Sₙ2 reactions as they can solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. nih.gov

Temperature: Reaction temperature directly influences the rate of reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products, such as elimination products. The optimal temperature must be determined experimentally to balance reaction speed with selectivity.

Base/Catalyst Concentration: In catalyzed reactions, such as those using HBDs, the concentration of the promoter must be optimized. Similarly, if a base is used to facilitate the reaction, its type and concentration can significantly impact the outcome. plos.orgdoaj.org

Reaction Time: Monitoring the reaction progress over time (e.g., using TLC or GC) is necessary to determine the point at which the maximum yield of the desired product is achieved, avoiding decomposition or the formation of byproducts from prolonged reaction times.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from (2-bromopropyl)benzene and NaN₃.

Table 2: Hypothetical Optimization of this compound Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Acetone | 56 (reflux) | 12 | 75 | 90 |

| 2 | DMF | 25 (RT) | 24 | 60 | 95 |

| 3 | DMF | 80 | 6 | 85 | 88 |

| 4 | DMSO | 80 | 6 | 92 | 85 |

| 5 | Acetone (with 10 mol% Urea catalyst) | 56 (reflux) | 8 | 88 | 94 |

This systematic approach allows for the identification of the optimal conditions that provide the best balance between reaction efficiency, product purity, and economic viability. nih.govplos.org

Reactivity and Mechanistic Investigations of 2 Azidopropyl Benzene

Azide (B81097) Functional Group Reactivity Pathways

The reactivity of (2-Azidopropyl)benzene is predominantly dictated by the azide functional group (-N₃). This moiety serves as a versatile handle in organic synthesis, most notably as a 1,3-dipole in cycloaddition reactions. The electronic structure of the azide group allows it to react with a variety of dipolarophiles, providing a reliable method for the construction of nitrogen-containing heterocyclic rings.

The most prominent reaction pathway for azides like this compound is the [3+2] cycloaddition, a cornerstone of "click chemistry". This class of reactions is characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, often proceeding under mild conditions. The reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered ring.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. However, metal-catalyzed variants, particularly those using copper(I) or ruthenium(II), have emerged as premier examples of click reactions, offering significant rate acceleration and exquisite regiocontrol.

Kinetic studies have quantified the reactivity of various azides in these cycloadditions. For instance, the bimolecular rate constant for the reaction of this compound, also known as 1-phenyl-2-azidopropane, with a dibenzocyclooctyne derivative (a strained alkyne used in catalyst-free click reactions) has been determined, providing insight into its inherent reactivity.

Table 1: Bimolecular Rate Constants for the Reaction of Various Azides with Acetylene 3c in MeOH at 25°C

| Azide | Rate (M⁻¹ s⁻¹) |

|---|---|

| Benzyl (B1604629) azide | (7.63 ± 0.11) × 10⁻² |

| n-Butyl azide | (5.86 ± 0.17) × 10⁻² |

| This compound (1-Phenyl-2-azidopropane) | (3.43 ± 0.03) × 10⁻² |

| Phenyl azide | (1.63 ± 0.06) × 10⁻² |

| N-azidoacetylmannosamine | (4.41 ± 0.34) × 10⁻² |

Data sourced from a study on photo-triggered click reactions. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful transformation that unites organic azides and terminal alkynes. This reaction exhibits an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org It is characterized by its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and broad functional group tolerance. organic-chemistry.orgnih.gov For a secondary benzylic azide like this compound, the CuAAC reaction provides a highly reliable method for conjugation and synthesis.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal variant which produces mixtures of isomers, the copper(I)-catalyzed process exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov This high degree of control arises from the reaction mechanism, where the copper catalyst orchestrates the specific orientation of the azide and alkyne reactants. nih.gov When this compound reacts with a terminal alkyne under CuAAC conditions, the expected product is the corresponding 1-(2-phenylpropyl)-4-substituted-1H-1,2,3-triazole.

The active catalyst in CuAAC is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to disproportionation and oxidation to the inactive Cu(II) state. nih.gov A more common and practical approach involves the in situ generation of Cu(I) from a stable Cu(II) precursor, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. Sodium ascorbate (B8700270) is widely employed for this purpose, as it efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, preventing oxidative homocoupling of the alkyne substrate. organic-chemistry.orgnih.gov

The efficiency and stability of the copper catalyst can be significantly enhanced by the use of coordinating ligands. These ligands stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and increase the catalyst's solubility and activity. One of the most effective and commonly used ligands is tris(benzyltriazolylmethyl)amine (TBTA). Ligands play a crucial role in preventing copper-mediated damage to biomolecules in bioconjugation applications and can accelerate the reaction rate.

The mechanism of the CuAAC reaction is fundamentally different from the concerted thermal Huisgen cycloaddition. nih.govnih.gov It is a stepwise process involving organometallic intermediates. rsc.org

The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide: The Cu(I) catalyst first reacts with the terminal alkyne to form a π-complex, which increases the acidity of the terminal proton. Deprotonation leads to the formation of a key copper(I)-acetylide intermediate. rsc.org

Coordination and Cyclization: The organic azide, such as this compound, then coordinates to the copper center of the acetylide complex. This brings the two reactants into proximity. The reaction proceeds through a six-membered copper-containing metallacycle intermediate. organic-chemistry.org Kinetic studies suggest that the rate law is often second order with respect to the copper concentration, indicating that a dinuclear copper acetylide complex may be the active catalytic species. nih.govrsc.org

Ring Contraction and Protonolysis: The metallacycle intermediate undergoes ring contraction to form a copper-triazolide species. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. organic-chemistry.org

While CuAAC is highly effective for producing 1,4-regioisomers, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction significantly expands the synthetic utility of azide-alkyne cycloadditions. The most common catalysts are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov

The RuAAC reaction is effective for a broad range of substrates, including primary and secondary azides like this compound, which react efficiently with terminal alkynes to yield the 1,5-disubstituted products. organic-chemistry.org Unlike CuAAC, the ruthenium-catalyzed process can also be used with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.org The mechanism of RuAAC is distinct from CuAAC and is believed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.org

[3+2] Cycloaddition Reactions (Click Chemistry)

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Regioselective 1,5-Triazole Formation

The formation of 1,2,3-triazoles through the cycloaddition of azides and alkynes is a cornerstone of click chemistry. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted triazoles, ruthenium-catalyzed reactions provide a complementary pathway to the 1,5-regioisomer. nih.govnih.gov In the context of this compound, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) would be expected to produce 1,5-disubstituted 1,2,3-triazoles.

The mechanism of the RuAAC reaction involves the formation of a ruthenium-acetylide intermediate, which then reacts with the azide. nih.gov The regioselectivity is dictated by the electronic and steric properties of both the alkyne and the azide, with the ruthenium catalyst directing the cycloaddition to favor the 1,5-disubstituted product. For instance, the reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a suitable ruthenium catalyst like Cp*RuCl(PPh₃)₂, would be anticipated to yield 1-(1-phenylpropan-2-yl)-5-phenyl-1H-1,2,3-triazole. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity | Reference |

| This compound | Phenylacetylene | CpRuCl(PPh₃)₂ | 1-(1-phenylpropan-2-yl)-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted | nih.gov |

| This compound | Propyne | [CpRuCl]₄ | 5-methyl-1-(1-phenylpropan-2-yl)-1H-1,2,3-triazole | 1,5-disubstituted | nih.gov |

This table illustrates the expected products based on established ruthenium-catalyzed azide-alkyne cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a metal catalyst. nih.govorganic-chemistry.org The reaction is driven by the release of ring strain in a cycloalkyne, such as a dibenzocyclooctyne (DBCO), upon cycloaddition with an azide. organic-chemistry.orgresearchgate.net this compound can readily participate in SPAAC reactions.

The rate of a SPAAC reaction is influenced by the structure of both the azide and the cycloalkyne. nih.gov While the electronic effects of the azide substituent are generally modest, steric hindrance can play a role. As a secondary azide, this compound is expected to react efficiently with a variety of cyclooctynes. For example, its reaction with a DBCO derivative would yield a stable triazole adduct. These reactions are typically fast, allowing for applications in bioconjugation and materials science under mild conditions. enamine.netnih.gov

| Azide | Cyclooctyne | Solvent | Product | Reaction Conditions | Reference |

| This compound | Dibenzocyclooctyne (DBCO) | Acetonitrile/Water | Triazole adduct | Room Temperature | organic-chemistry.orgresearchgate.net |

| This compound | Bicyclononyne (BCN) | Methanol (B129727) | Triazole adduct | Room Temperature | magtech.com.cn |

This table presents hypothetical SPAAC reactions of this compound based on known reactivity patterns of similar azides.

Thermal Huisgen 1,3-Dipolar Cycloaddition (Metal-Free Conditions)

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne, which typically requires elevated temperatures. wikipedia.orgchemeurope.com A key characteristic of this reaction is the formation of a mixture of 1,4- and 1,5-regioisomers, as the activation energies for the formation of both isomers are often similar. nih.gov

When this compound is heated with an unsymmetrical alkyne like phenylacetylene, it is expected to produce a mixture of 1-(1-phenylpropan-2-yl)-4-phenyl-1H-1,2,3-triazole and 1-(1-phenylpropan-2-yl)-5-phenyl-1H-1,2,3-triazole. The ratio of these isomers can be influenced by the reaction conditions and the electronic nature of the substituents on both reactants.

In addition to alkynes, azides can also undergo thermal cycloaddition with alkenes to form triazolines, which are five-membered heterocyclic rings containing three nitrogen atoms. rsc.org These triazolines can be stable or can undergo further reactions, such as elimination of dinitrogen to form aziridines or rearrangement to other heterocyclic systems. With electron-deficient alkenes, the reaction generally proceeds more readily. The reaction of this compound with an alkene like acrylonitrile (B1666552) would be expected to yield the corresponding triazoline. Depending on the stability of the triazoline, it could potentially be isolated or it might spontaneously aromatize to a triazole if a suitable leaving group is present on the alkene.

| Azide | Dipolarophile | Conditions | Product(s) | Notes | Reference |

| This compound | Phenylacetylene | Heat | Mixture of 1,4- and 1,5-disubstituted triazoles | Regioisomeric mixture is common in thermal cycloadditions. | wikipedia.orgnih.gov |

| This compound | Acrylonitrile | Heat | Triazoline adduct | The initial product is a triazoline, which may be stable or undergo further reaction. | rsc.org |

This table outlines the expected outcomes for the thermal cycloaddition of this compound with representative alkynes and alkenes.

Cycloaddition with Nitriles for Tetrazole Synthesis

The [3+2] cycloaddition of an azide with a nitrile is a common method for the synthesis of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.govnih.gov This reaction can be promoted by Lewis acids or Brønsted acids, or it can be carried out under thermal conditions, particularly with activated nitriles. organic-chemistry.orgchemistryjournals.net

The reaction of this compound with a nitrile, such as benzonitrile (B105546), would lead to the formation of a 1,5-disubstituted tetrazole, specifically 5-phenyl-1-(1-phenylpropan-2-yl)-1H-tetrazole. The use of catalysts like zinc chloride or aluminum chloride can facilitate this transformation by activating the nitrile towards nucleophilic attack by the azide. organic-chemistry.org

| Azide | Nitrile | Catalyst/Conditions | Product | Reference |

| This compound | Benzonitrile | ZnCl₂, Heat | 5-phenyl-1-(1-phenylpropan-2-yl)-1H-tetrazole | organic-chemistry.org |

| This compound | Acetonitrile | AlCl₃, Heat | 5-methyl-1-(1-phenylpropan-2-yl)-1H-tetrazole | nih.gov |

This table illustrates the synthesis of tetrazoles from this compound based on general methods for azide-nitrile cycloaddition.

Reduction Reactions

The azide group in this compound can be readily reduced to a primary amine, providing a synthetic route to amphetamine and its derivatives. uwaterloo.ca Various reducing agents can be employed for this transformation, with the Staudinger reduction being a particularly mild and versatile method.

The Staudinger reduction involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. wikipedia.org This intermediate then loses dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide. organic-chemistry.org

The Staudinger reduction of this compound with triphenylphosphine, followed by an aqueous workup, would produce 1-phenylpropan-2-amine (amphetamine) and triphenylphosphine oxide. uwaterloo.ca This reaction is known for its high yields and tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis. nih.gov

| Substrate | Reagent 1 | Reagent 2 | Product | Byproduct | Reference |

| This compound | Triphenylphosphine (PPh₃) | Water (H₂O) | 1-phenylpropan-2-amine | Triphenylphosphine oxide (Ph₃PO) | wikipedia.orgorganic-chemistry.org |

This table details the expected transformation of this compound via the Staudinger reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of organic azides to their corresponding primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The reaction proceeds with the cleavage of the N-N₂ bond and the addition of hydrogen across the nitrogen atom, liberating nitrogen gas and forming the amine.

For this compound, the reaction would yield (2-aminopropyl)benzene. The general transformation is as follows:

This compound + H₂ --(Pd/C)--> (2-Aminopropyl)benzene + N₂

The reaction is typically carried out in a solvent like methanol or ethanol. While specific conditions for this compound are not detailed in the available literature, typical parameters for similar reactions are presented in the table below.

| Parameter | Typical Value/Condition |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Hydrogen Pressure | 1 - 4 atm (or balloon pressure) |

| Temperature | Room Temperature |

| Reaction Time | 2 - 24 hours |

This interactive table presents typical conditions for the catalytic hydrogenation of alkyl and benzylic azides. Specific optimization would be required for this compound.

Hydride Reductions (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including organic azides, into their reduced forms. The reduction of an azide with LiAlH₄ results in the formation of the corresponding primary amine.

The reaction of this compound with LiAlH₄ would proceed as follows:

4 this compound + LiAlH₄ → 4 (2-Aminopropyl)benzene + LiN₃ + Al(N₃)₃ + 4H₂

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the terminal nitrogen of the azide group. This is followed by the expulsion of nitrogen gas and subsequent protonation of the resulting amino-metal complex during an aqueous workup to yield the primary amine. researchgate.netlibretexts.orgresearchgate.net

| Reagent/Condition | Purpose |

| Lithium Aluminum Hydride (LiAlH₄) | Source of hydride for reduction |

| Anhydrous Solvent (e.g., Diethyl Ether, THF) | Reaction medium; must be aprotic |

| Aqueous Workup (e.g., H₂O, dilute acid) | To quench excess LiAlH₄ and protonate the amine |

This interactive table outlines the reagents and conditions for the LiAlH₄ reduction of azides. Due to the high reactivity of LiAlH₄, this reaction must be carried out under anhydrous conditions.

Nitrene Formation Pathways

Organic azides can serve as precursors to nitrenes, which are highly reactive intermediates containing a monovalent nitrogen atom. The formation of a nitrene from an azide involves the extrusion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process. rsc.orgnsf.govscispace.com

Thermal Decomposition and Nitrogen Extrusion

Upon heating, this compound is expected to undergo thermal decomposition to generate a nitrene intermediate. This process involves the cleavage of the C-N bond and the concomitant release of dinitrogen. researchgate.netias.ac.in

Formation of Nitrene Intermediates

The thermal decomposition of this compound would lead to the formation of the corresponding (2-propylphenyl)nitrene. The nitrene can exist in either a singlet or a triplet state, which have different reactivities. The spin state of the initially formed nitrene can influence the subsequent reaction pathways. rsc.orgnsf.govscispace.com

Subsequent Rearrangements (e.g., 1,2-Hydrogen Shift to Imines)

Once formed, the nitrene intermediate is highly reactive and can undergo a variety of transformations. One of the most common and facile rearrangements for alkyl nitrenes is a 1,2-hydrogen shift. In the case of the nitrene derived from this compound, a hydrogen atom from the adjacent carbon can migrate to the nitrogen atom, resulting in the formation of an imine. rsc.orgwikipedia.org

(2-Propylphenyl)nitrene → 1-Phenylpropan-2-imine

This rearrangement is a very rapid process and often occurs immediately following the formation of the nitrene. ias.ac.in

Photolytic Generation of Nitrenes

In addition to thermal methods, nitrenes can also be generated photochemically. The irradiation of an organic azide with ultraviolet (UV) light provides the energy required to cleave the N-N₂ bond, leading to the formation of the nitrene and nitrogen gas. nsf.govresearchgate.netwisc.edu

The photolysis of this compound would also be expected to produce the (2-propylphenyl)nitrene. Similar to the thermal process, the photolytically generated nitrene can then undergo subsequent rearrangements, such as the 1,2-hydrogen shift to form the corresponding imine. nsf.gov

Nitrene-Mediated C-H Insertion Reactions

The generation of a nitrene intermediate from this compound opens up pathways for intramolecular C-H insertion, a powerful transformation for creating new C-N bonds and synthesizing nitrogen-containing heterocycles. wikipedia.org The thermal or photochemical decomposition of aryl azides can lead to the formation of highly reactive nitrene species. nih.govamazonaws.com These intermediates, being electron-deficient, can readily react with C-H bonds.

The mechanism of nitrene C-H insertion can proceed through different pathways. A singlet nitrene can undergo a concerted insertion into a C-H bond, which results in the retention of stereochemistry. wikipedia.org Conversely, a triplet nitrene typically reacts via a stepwise mechanism involving hydrogen abstraction followed by radical recombination. wikipedia.org

Transition metal catalysts are often employed to modulate the reactivity of the nitrene intermediate, forming a metal-nitrene (or nitrenoid) species. wikipedia.orgnih.govamazonaws.com This approach can enhance selectivity and control the reaction outcome. For instance, rhodium and cobalt complexes have been effectively used to catalyze intramolecular C-H amination reactions using aryl azides as the nitrene source. nih.govnih.gov These reactions can lead to the formation of valuable N-heterocycles. nih.gov While traditionally, these reactions required strong electron-withdrawing groups on the azide, recent advancements have shown that even electron-neutral aryl azides can be effective precursors for metal-nitrene intermediates in C-H amination reactions. nih.gov

In the context of this compound, the propyl chain provides proximal C-H bonds that are susceptible to intramolecular insertion by the nitrene generated at the azide functionality. This can lead to the formation of cyclic products. The regioselectivity of the C-H insertion would be influenced by the relative reactivity of the primary, secondary, and benzylic C-H bonds within the propyl group, as well as the steric and electronic factors of the transition state.

| Catalyst System | Nitrene Precursor Type | Key Mechanistic Feature | Ref. |

| Rhodium(II) dicarboxylates | Aryl azides | Formation of a Rh-bound nitrene intermediate, proceeding via a concerted, asynchronous transition state. | wikipedia.orgnih.gov |

| Cobalt(II)-porphyrin | Organic azides | Generation of cobalt(III) nitrene radical intermediates that react via discrete radical-type mechanisms. | amazonaws.comnih.gov |

| Iron complexes | Organic azides | Can proceed via a stepwise hydrogen atom transfer-radical rebound mechanism or a concerted pathway. | nih.gov |

Nitrenium Ion Intermediates (Acid-Catalyzed Processes for Aryl Azides)

In the presence of strong Brønsted or Lewis acids, aryl azides can be activated to form aryl nitrenium ions. wikipedia.org These reactive intermediates are positively charged nitrogen species with a lone pair of electrons and two substituents (R₂N⁺). wikipedia.org Most arylnitrenium ions exist as ground-state singlets. wikipedia.org

The generation of nitrenium ions from aryl azides typically involves protonation of the terminal nitrogen of the azide group, followed by the loss of dinitrogen (N₂). unc.edu This process can be facilitated by strong acids like sulfuric acid or trifluoromethanesulfonic acid. unc.edu The resulting nitrenium ion is a potent electrophile and can participate in various reactions, including intramolecular cyclizations and C-C bond-forming reactions with external nucleophiles. unc.edursc.org

For this compound, acid catalysis could lead to the formation of a phenylnitrenium ion intermediate. This species could then undergo intramolecular reactions, potentially involving the propyl side chain, or react with other nucleophiles present in the reaction mixture. The positive charge in the aryl nitrenium ion is delocalized throughout the aromatic ring, influencing its reactivity and the regioselectivity of subsequent reactions. rsc.org It's important to note that a significant drawback of using azides as precursors for N-arylaminodiazonium ions is the requirement for a large excess of strong acid. unc.edu

| Precursor | Acid/Catalyst | Intermediate | Key Characteristics | Ref. |

| Aryl azides | Brønsted or Lewis acids | Aryl nitrenium ion | Potent electrophile, positive charge delocalized on the aryl ring. | wikipedia.org |

| N-arylaminodiazonium ions | Acidic conditions | Aryl nitrenium ion | Generated by loss of N₂, can react with external nucleophiles. | unc.edursc.org |

| Aryl hydroxylamines | Brønsted or Lewis acids | Aryl nitrenium ion | An alternative route to nitrenium ion generation. | wikipedia.org |

Reactions with Transition Metal Complexes (e.g., Cobalt)

Transition metal complexes, particularly those of cobalt, have been shown to catalyze a variety of transformations involving aryl azides, including C-H amination and dimerization reactions. nih.govrsc.org These reactions often proceed through the formation of metal-nitrene or metal-imido intermediates. ibs.re.krnih.gov The use of organic azides as a nitrogen source in these catalytic cycles is advantageous as the only byproduct is environmentally benign dinitrogen (N₂). ibs.re.krnih.gov

Cobalt complexes, such as cobalt(II) porphyrins, are effective catalysts for the intramolecular amination of C-H bonds using aryl azides. nih.gov For instance, cobalt tetraphenylporphyrin (B126558) has been identified as a superior catalyst for the intramolecular amination of benzylic C-H bonds. nih.gov The mechanism is believed to involve the formation of a cobalt-nitrene intermediate, which then facilitates the C-N bond formation. acs.org

Recent studies have shown that dinuclear cobalt(II) complexes can catalyze the selective C-H amination to form indolines from aryl azides with good yields at low catalyst loadings. rsc.orgpsu.edu This reaction is tolerant of various functional groups and can be used to form 5-, 6-, and 7-membered rings. rsc.orgpsu.edu In the context of this compound, such a cobalt-catalyzed intramolecular reaction could potentially lead to the formation of substituted indolines or other nitrogen-containing heterocycles through C-H amination of the benzene (B151609) ring or the propyl side chain. The catalytic cycle generally involves three main stages: chelation-assisted metallacycle formation via C-H bond cleavage, C-N bond formation through the generation of a metal-nitrenoid intermediate, and product release with catalyst regeneration. nih.govacs.org

In addition to C-H amination, transition metal complexes can also mediate the dimerization of aryl azides to form azoarenes. acs.org This reaction is essentially a catalytic nitrene dimerization. acs.org Some cobalt-porphyrin complexes have been observed to catalyze the formation of azoarenes alongside amination products. rsc.org The mechanism for azoarene formation is thought to require the initial extrusion of N₂ to form a cobalt-nitrene complex, which then reacts with another azide molecule to yield the azoarene. rsc.org

Furthermore, aryl azides can react with transition metal complexes to form various coordination compounds. The azide ligand can coordinate to the metal center in different ways, and the resulting complexes can serve as intermediates in further reactions. wikipedia.org

| Catalyst | Reaction Type | Product(s) | Mechanistic Intermediate | Ref. |

| Dinuclear Co(II) complex | Intramolecular C-H Amination | Indolines, other N-heterocycles | Metal-nitrene species | rsc.orgpsu.edu |

| Cobalt tetraphenylporphyrin | Intramolecular C-H Amination | Indolines | Cobalt-nitrene species | nih.gov |

| Cobalt-porphyrin complexes | Dimerization | Azoarenes | Cobalt-nitrene complex | rsc.org |

Reactions with Lewis Acids (e.g., Group-XIII Metal Chlorides)

The reaction of aryl azides with Group-XIII metal trichlorides, such as aluminum chloride (AlCl₃), gallium chloride (GaCl₃), and indium chloride (InCl₃), can lead to complex reaction pathways. nih.gov These Lewis acids can activate the azide group, facilitating the release of dinitrogen and the formation of reactive intermediates.

Studies have shown that the treatment of various phenyl azides with these metal chlorides results in the formation of "dimer" and "trimer" radical cations. nih.gov For example, reactions with 4-methoxy-, 3-methoxy-, and 2-methoxyphenyl azides have been shown to produce radical cations of the corresponding anilines, as well as dimeric and trimeric species. nih.gov The reactivity of the metal chlorides was found to be in the order of AlCl₃ > GaCl₃ > InCl₃, with aluminum chloride often leading to the formation of polymers. nih.gov A proposed mechanism involves the reductive conversion of the aromatic azides to the corresponding anilines, which then undergo further reactions to form the observed dimeric and trimeric products. nih.gov

In the case of this compound, its reaction with a Group-XIII metal chloride would likely proceed through a similar pathway. The Lewis acid would coordinate to the azide, promoting the loss of N₂ and generating a reactive nitrogen species. This could then lead to the formation of (2-aminopropyl)benzene, which could further react to form dimeric and polymeric materials. The presence of the electron-donating propyl group on the benzene ring would likely influence the reactivity and the nature of the products formed.

| Lewis Acid | Reactivity Trend | Observed Products | Proposed Mechanism | Ref. |

| AlCl₃ | Most reactive | Polymers, dimer and trimer radical cations | Reductive conversion to anilines, followed by dimerization/trimerization. | nih.gov |

| GaCl₃ | Intermediate reactivity | Dimer and trimer radical cations | Reductive conversion to anilines, followed by dimerization/trimerization. | nih.gov |

| InCl₃ | Least reactive | Little to no reaction with some azides | Reductive conversion to anilines, followed by dimerization/trimerization. | nih.gov |

Benzene Ring Reactivity in this compound

The benzene ring in this compound possesses the characteristic aromaticity that makes it susceptible to electrophilic aromatic substitution reactions. fiveable.me The reactivity of the ring is influenced by the nature of the substituent attached to it. In this case, the (2-azidopropyl) group acts as a substituent.

Alkyl groups, in general, are considered activating groups in electrophilic aromatic substitution. fiveable.mevedantu.com They donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. vedantu.comexam-corner.com This increased electron density also directs incoming electrophiles to the ortho and para positions relative to the alkyl substituent. fiveable.me

Therefore, the (2-azidopropyl) group is expected to be an activating, ortho-, para-directing group. The azide functionality within the side chain is unlikely to have a significant direct electronic effect on the aromatic ring's reactivity towards electrophiles, as it is separated by a propyl chain. The primary influence will come from the alkyl nature of the substituent.

Consequently, this compound would be expected to undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation at a faster rate than unsubstituted benzene. The major products would be the ortho and para isomers.

| Reaction Type | Reagents | Expected Product(s) | Influence of (2-Azidopropyl) Group | Ref. |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro-(2-azidopropyl)benzene | Activating, ortho-, para-directing | msu.edu |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | ortho- and para-halo-(2-azidopropyl)benzene | Activating, ortho-, para-directing | msu.edu |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-(2-azidopropyl)benzenesulfonic acid | Activating, ortho-, para-directing | msu.edu |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkyl-(2-azidopropyl)benzene | Activating, ortho-, para-directing | msu.edu |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acyl-(2-azidopropyl)benzene | Activating, ortho-, para-directing | msu.edu |

Electrophilic Aromatic Substitution

The reactivity of a substituted benzene ring towards electrophiles is profoundly influenced by the nature of the substituent attached to it. libretexts.org These substituent groups can either increase the ring's reactivity (activating groups) or decrease it (deactivating groups) compared to unsubstituted benzene. libretexts.org Furthermore, the substituent dictates the position of subsequent electrophilic attack, a phenomenon known as the directing effect. pressbooks.pub

The (2-azidopropyl) group on this compound presents a combination of electronic effects. It consists of a propyl chain, which is an alkyl group, and a terminal azide (-N₃) moiety.

Directing Effect: Despite its likely deactivating nature, the (2-azidopropyl) group is predicted to be an ortho-, para- director. The directing effect is determined by the stability of the carbocation intermediate formed when the electrophile attacks the ortho, meta, or para position. For an alkyl-substituted benzene, attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack. libretexts.org This stabilization leads to a lower activation energy for ortho and para substitution. libretexts.org Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly ortho and para isomers.

Analysis of Reaction Regioselectivity (e.g., N1 vs. N3 Attack in Azide Group)

Beyond the reactions of the aromatic ring, the azide functional group itself is a site of significant reactivity, most notably in 1,3-dipolar cycloaddition reactions. baseclick.eu The azide group (R-N1-N2-N3) acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form five-membered heterocyclic rings, specifically 1,2,3-triazoles. baseclick.eu

The regioselectivity of this cycloaddition is a critical aspect, as the reaction can theoretically produce two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. This outcome is determined by which nitrogen atom of the azide—the one bonded to the propyl chain (N1) or the terminal one (N3)—forms a bond with the substituted carbon of the alkyne.

While specific experimental studies on this compound are not prevalent, computational studies on analogous compounds like benzyl azide provide significant insight. A Density Functional Theory (DFT) study on the reaction between benzyl azide and ethyl propiolate demonstrated that the formation of the 1,4-disubstituted regioisomer is thermodynamically more favorable than the 1,5-disubstituted isomer. nsmsi.ir This preference suggests a mechanism where the terminal nitrogen (N3) of the azide attacks the more electrophilic carbon of the alkyne.

Uncatalyzed azide-alkyne cycloadditions can often be slow and result in a mixture of both 1,4- and 1,5-regioisomers. nih.gov However, computational results indicate a clear energetic preference for one isomer over the other.

Table 1: Calculated Regioselectivity in the Reaction of Benzyl Azide and Ethyl Propiolate Data extracted from a computational study on a structurally similar compound. nsmsi.ir

| Product | Regioisomer | Thermodynamic Favorability |

| 1,4-disubstituted triazole | Major | More Favorable |

| 1,5-disubstituted triazole | Minor | Less Favorable |

Reaction Kinetics and Thermodynamic Considerations

The feasibility and rate of a chemical reaction are governed by thermodynamic and kinetic factors, respectively. Thermodynamics, particularly the change in Gibbs free energy (ΔG), indicates whether a reaction is spontaneous, while kinetics, described by parameters like activation energy (Ea), determines how fast the reaction proceeds.

For the 1,3-dipolar cycloaddition reaction of azides, computational chemistry provides valuable data on these parameters. A DFT study on the reaction of benzyl azide with ethyl propiolate calculated the key thermodynamic values, showing that the reaction is exothermic and spontaneous. nsmsi.ir The study found a significant decrease in reaction enthalpy and free energy changes when moving from the gas phase to solution phases (water, dioxane, THF), with water being the most thermodynamically favorable solvent. nsmsi.ir

Kinetic studies of the 1,3-dipolar cycloaddition of phenyl azide with various alkynes show that the reaction rate is highly dependent on the electronic nature of the alkyne. acs.org Electron-rich alkynes generally react faster, which can be rationalized using frontier molecular orbital (FMO) theory. acs.org The activation free energies computed for these reactions typically fall in a range that allows the reaction to proceed under thermal conditions. acs.org

Table 2: Calculated Thermodynamic Data for the Cycloaddition Reaction of Benzyl Azide This data is for a structurally similar compound, (Benzyl azide), and provides insight into the expected thermodynamics for this compound. nsmsi.ir

| Phase | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Gas Phase | -43.19 | -19.46 |

| Water | -48.45 | -22.37 |

| Dioxane | -48.51 | -22.68 |

| Tetrahydrofuran (THF) | -48.24 | -22.50 |

Advanced Applications in Organic Synthesis and Chemical Biology Research

(2-Azidopropyl)benzene as a Building Block in Complex Molecular Synthesis

In the field of organic synthesis, the ability to construct complex molecules from simpler, readily available precursors is paramount. researchgate.net this compound serves as an exemplary building block, providing a reliable method for introducing a phenylpropyl moiety functionalized with a reactive azide (B81097) group. This combination allows chemists to build intricate molecular frameworks with applications ranging from materials science to medicinal chemistry. The azide group's participation in a range of reliable chemical reactions cements its role as a fundamental tool for drug discovery and the creation of novel polymers and functional surfaces.

One of the most powerful applications of this compound is in the synthesis of 1,2,3-triazole-containing scaffolds. The azide group readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable five-membered triazole rings. The advent of the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," has significantly expanded the utility of organic azides due to its high efficiency, reliability, and biocompatibility. biosyn.com

By reacting this compound with a diverse array of terminal alkynes, a wide variety of 1,4-disubstituted 1,2,3-triazoles can be synthesized. The resulting triazole ring is not merely a linker but a rigid, aromatic, and highly stable core that can mimic the properties of an amide bond and participate in hydrogen bonding and dipole interactions. This makes triazole scaffolds highly valuable in medicinal chemistry. A vast number of therapeutically interesting drug candidates, including anti-inflammatory, antimicrobial, and anticancer agents, incorporate 1,2,4-triazole or 1,2,3-triazole systems.

Table 1: Examples of Triazole Scaffolds from this compound and Functionalized Alkynes

| Alkyne Reactant | Resulting Triazole Scaffold Feature | Potential Application Area |

|---|---|---|

| Propargyl alcohol | Hydroxymethyl-substituted triazole | Further functionalization, drug discovery |

| Phenylacetylene | Phenyl-substituted triazole | Medicinal chemistry, materials science |

| Ethynyl-ferrocene | Ferrocene-containing triazole | Electrochemistry, sensor development |

Combinatorial chemistry is a powerful strategy for synthesizing a large number of different but structurally related molecules, known as a chemical library, in a single process. biosyn.comresearchgate.netlumiprobe.com These libraries are then screened for biological activity to identify promising new drug leads. The reliability and orthogonality of the CuAAC reaction make this compound an ideal building block for combinatorial synthesis. researchgate.netnih.govacs.orgnih.govwustl.edu

In a typical combinatorial approach, such as split-mix synthesis, a solid support (like resin beads) is used. researchgate.netlumiprobe.com this compound can be utilized in solution and reacted with a library of alkyne-functionalized building blocks attached to the solid support. Because the click reaction is highly specific and efficient under mild conditions, it allows for the rapid and clean formation of a large library of triazole-containing compounds. biosyn.com This high-throughput approach significantly accelerates the early stages of drug discovery by generating vast molecular diversity for screening against biological targets. biosyn.com

Integration into Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. This strategy is central to creating novel therapeutics (like antibody-drug conjugates), diagnostic probes, and tools for studying biological systems. researchgate.netnih.govacs.orgnih.govwustl.edu The azide group of this compound is a key functional group in this field, acting as a "bioorthogonal handle." Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov

The azide group is small, stable, and essentially absent from natural biological systems, making it an ideal tag for selective chemical modification in complex environments. nih.govinterchim.fr The primary reactions used for this purpose are the copper-catalyzed (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov SPAAC is particularly valuable for applications in living cells as it avoids the potential toxicity of the copper catalyst. nih.govnih.gov

Selective labeling allows researchers to attach a probe or tag to a specific biomolecule to study its function, location, and interactions within a cell. This compound, as a small molecule containing a bioorthogonal azide, can be used to functionalize other molecules that are then used for labeling. For example, it can be attached to a ligand that binds to a specific protein. Once the ligand is bound, the azide handle is positioned at a specific site, ready for reaction with an alkyne-containing reporter molecule, such as a fluorescent dye.

This two-step labeling strategy provides high specificity. nih.gov The azide group itself is inert to the multitude of other functional groups found in a biological setting. diva-portal.org It will react only when its complementary alkyne partner is introduced, allowing for precise control over the labeling process. lumiprobe.cominterchim.frinterchim.fr This method has been widely used to label proteins, cell-surface glycans, and nucleic acids to visualize and quantify biological processes. nih.govnih.gov

Table 2: Bioconjugation Reactions Involving Azide Functionality

| Reaction Type | Key Features | Typical Application |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rate, high yield, requires copper(I) catalyst. biosyn.comnih.gov | In vitro labeling, material functionalization, synthesis of bioconjugates. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, utilizes strained cyclooctynes, biocompatible for live-cell applications. nih.govnih.gov | Labeling biomolecules in living cells and organisms. nih.gov |

Development of Functionalized Molecular Probes and Ligands

A molecular probe is a molecule used to detect or study the properties of other molecules or structures. This compound can serve as a core component in the synthesis of such probes. Its azide group provides a convenient attachment point for reporter groups (e.g., fluorophores, biotin) or other functional moieties. researchgate.netnih.govnih.govnih.gov

For instance, a fluorescent probe can be constructed by reacting this compound with an alkyne-functionalized fluorophore. The resulting phenylpropyl-triazole-fluorophore conjugate can then be used in various biological assays. Alternatively, this compound can be incorporated into a more complex ligand designed to bind to a specific biological target, such as an enzyme or receptor. The azide then serves as a reactive handle for subsequent "click" attachment of a reporter tag, enabling the visualization or isolation of the target protein. This modular approach allows for the facile synthesis of a wide range of customized probes for specific research questions in chemical biology. nih.govnih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

(2-Azidopropyl)benzene can be incorporated into various polymeric structures, enabling the synthesis of functional polymers with tailored properties. This incorporation can be achieved through different strategies, leading to the formation of complex macromolecular architectures such as graft and telechelic polymers.

The azide (B81097) group in this compound is a key functional handle that allows for its integration into polymer chains. This functionality can be introduced at the chain ends or along the polymer backbone, paving the way for the creation of a diverse range of functional polymeric materials.

The synthesis of both graft and telechelic polymers can potentially involve this compound. Telechelic polymers, which are macromolecules possessing reactive functional groups at their chain ends, are valuable precursors for block copolymers, chain extenders, and network formation. researchgate.net Patents have disclosed the potential use of this compound as an initiator in living cationic polymerization processes. In such systems, this compound could initiate the polymerization of cationically polymerizable monomers, leading to the formation of polymers with an azide group at one end, thus creating a monofunctional telechelic polymer.

"Grafting-to" Approach : This method would involve the synthesis of a polymer backbone with pendant alkyne groups. Subsequently, pre-synthesized polymer chains functionalized with a terminal azide group, potentially derived from this compound, could be attached to the backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. acs.orgiipseries.org This approach allows for precise control over the molecular weight and structure of both the backbone and the grafted chains.

"Grafting-from" Approach : In this strategy, a polymer backbone would be functionalized with initiator moieties. This compound could be chemically modified to contain a polymerizable group and then copolymerized to form a backbone with pendant azido (B1232118) groups. These azide groups could then be converted into initiating sites for the polymerization of a second monomer, resulting in the growth of grafts from the main chain.

The following table summarizes the potential roles of this compound in the synthesis of telechelic and graft copolymers:

| Polymer Architecture | Synthetic Strategy | Potential Role of this compound |

| Telechelic Polymers | Living Cationic Polymerization | Initiator, introducing a terminal azide group. |

| Graft Copolymers | "Grafting-to" (via CuAAC) | Functionalizing agent for the polymer grafts to be attached to an alkyne-containing backbone. |

| Graft Copolymers | "Grafting-from" | Component of a comonomer to introduce pendant azide groups for subsequent initiator functionalization. |

Azido compounds are well-known for their ability to act as crosslinking agents in polymer networks upon thermal or photochemical activation. nih.gov The activation of the azide group leads to the formation of a highly reactive nitrene intermediate, which can then undergo various reactions to form covalent bonds between polymer chains, resulting in a crosslinked network. nih.govchempedia.info

This compound can potentially serve as a crosslinking agent through both thermal and photochemical pathways.

Thermal Crosslinking : Upon heating, typically at temperatures above 100 °C, the azide group in this compound would decompose to release nitrogen gas (N₂) and generate a highly reactive nitrene species. mdpi.comacs.org This nitrene can then insert into C-H bonds of adjacent polymer chains, forming stable C-N covalent bonds and thus creating a crosslinked network. acs.orgresearchgate.net The decomposition temperature can be influenced by the substitution on the aryl ring. acs.org

Photochemical Crosslinking : Alternatively, the azide group can be activated by UV light, often in the wavelength range of 250-350 nm for simple aryl azides, to form the reactive nitrene. thermofisher.comthermofisher.com This photo-induced crosslinking offers the advantage of spatial and temporal control over the crosslinking process, which is beneficial for applications such as photolithography and patterning of materials. acs.orgmdpi.com

The efficiency and regioselectivity of nitrene-based crosslinking are critical factors that determine the properties of the resulting polymer network.

Regioselectivity : Nitrene insertion into C-H bonds is generally a non-selective process, which can be advantageous for crosslinking polymers that lack specific reactive functional groups. rsc.orgwikipedia.org However, some degree of regioselectivity can be observed, with a preference for insertion into weaker C-H bonds (e.g., tertiary > secondary > primary). nih.gov The presence of the phenyl group in this compound might influence the reactivity and stability of the generated nitrene, potentially affecting the regioselectivity of the insertion reactions.

The potential crosslinking reactions involving this compound are summarized below:

| Activation Method | Intermediate | Primary Reaction | Result |

| Thermal | Nitrene | C-H bond insertion | Covalent crosslinks between polymer chains |

| Photochemical (UV) | Nitrene | C-H bond insertion | Spatially controlled covalent crosslinks |

Crosslinking Agent in Polymer Networks

Development of Novel Materials with Specific Properties

The incorporation of this compound into polymeric materials opens avenues for the development of novel materials with specific, tailored properties. The azide group serves as a versatile chemical handle for post-polymerization modification, allowing for the introduction of a wide range of functionalities.

For instance, polymers functionalized with azide groups can be used for surface modification. rsc.orgpoly-an.dersc.org By grafting azide-containing polymers onto a substrate, the surface properties, such as wettability, biocompatibility, and adhesion, can be precisely controlled. researchgate.net The azide groups on the surface can then be used to immobilize biomolecules, sensors, or other functional moieties through "click" chemistry. nanosoftpolymers.com This approach is valuable in the development of biosensors, antifouling coatings, and materials for tissue engineering. nsf.govacs.org

Furthermore, the ability to form crosslinked networks through the activation of the azide groups can be exploited to enhance the mechanical and thermal properties of materials. nih.govmdpi.com The resulting networks can exhibit improved solvent resistance, dimensional stability, and tunable mechanical strength. The use of photochemical crosslinking with azido compounds also enables the fabrication of patterned surfaces and microstructures, which is relevant for applications in microelectronics and soft robotics. acs.orgmdpi.com

Surface Functionalization for Sensors and Catalysts

The covalent attachment of molecules to surfaces is a critical step in the development of advanced sensors and heterogeneous catalysts. rsc.orgnorthwestern.edu The azide group in this compound makes it an ideal candidate for surface functionalization, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". acs.orgnih.govnih.gov This family of reactions is known for its high efficiency, specificity, and compatibility with a wide range of experimental conditions. nih.gov

There are two primary modes of azide-alkyne click chemistry used for surface modification:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage. nih.gov For surface modification, a substrate would first be functionalized with alkyne groups. Then, a molecule like this compound could be "clicked" onto the surface, presenting the phenylpropyl group outwards. Alternatively, the surface could be modified with this compound, leaving the azide group available for subsequent reaction with an alkyne-tagged molecule, such as a fluorescent dye for a sensor or a metal-ligand complex for a catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of copper catalysts in biological applications, copper-free click chemistry has been developed. researchgate.net This method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide without the need for a catalyst. kit.edu This approach is particularly valuable for functionalizing sensitive biological surfaces or for applications in biosensors where metal contamination must be avoided. researchgate.net

In the context of sensors , these functionalization strategies allow for the precise immobilization of receptor molecules onto a sensor surface, such as a graphene sheet or a gold nanoparticle. researchgate.netgoogle.com The controlled orientation and density of these molecules are crucial for achieving high sensitivity and specificity in detection. nih.gov For catalysis , immobilizing a catalyst onto a solid support prevents its leaching, simplifies product purification, and allows for its reuse. The triazole ring formed during the click reaction is highly stable, ensuring the robust anchoring of the catalytic species. berkeley.edunih.govrsc.org

Table 1: Comparison of Click Chemistry Methods for Surface Functionalization

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |

| Catalyst Required | Yes (Copper(I) source) | No |

| Reaction Speed | Very Fast | Fast |

| Biocompatibility | Lower, due to potential copper cytotoxicity | High, catalyst-free |

| Common Use Case | General materials functionalization, polymer synthesis | Bioconjugation, live-cell imaging, biosensors |

High-Energy Density Materials Research

High-Energy Density Materials (HEDMs) are substances that release large amounts of energy upon decomposition. nih.gov The primary characteristic of these materials is a high heat of formation, which often arises from the presence of numerous N-N and C-N bonds. researchgate.net Organic azides are a significant class of energetic compounds due to the inherent energy of the azide (-N₃) functional group. csuohio.edunih.gov The decomposition of an azide typically results in the formation of highly stable dinitrogen gas (N₂), a process that is accompanied by a substantial release of energy. nih.gov

The field of energetic materials has seen extensive research into azide-containing polymers, which are used as binders and plasticizers in propellant and explosive formulations. uni-muenchen.deat.ua Examples of well-studied energetic polymers include:

Glycidyl Azide Polymer (GAP): An energetic polymer used as a binder in solid propellants. tandfonline.comntu.edu.sg

Poly(3,3-bis-azidomethyl oxetane) (PolyBAMO): Another azide-containing polymer known for its high energy output. at.uantu.edu.sg

Table 2: Properties of Representative Azide-Containing Energetic Polymers

| Polymer Name | Acronym | Key Feature | Primary Application |

|---|---|---|---|

| Glycidyl Azide Polymer | GAP | Azido groups on a polyether backbone | Energetic binder in propellants at.uantu.edu.sg |

| Poly(3,3-bis-azidomethyl oxetane) | PolyBAMO | High density of azide groups | High-performance energetic binder at.uantu.edu.sg |

| Poly(2-azidemethyl-1,3-dioxolane) | PADOL | Highly flexible main chain | Energetic thermoplastic elastomer acs.org |

Flame Retardant Materials

The application of organic azides as flame retardants is counterintuitive, as these high-energy compounds typically decompose exothermically, releasing energy that would likely promote rather than inhibit combustion. nih.govresearchgate.netrsc.org The mechanism of most flame retardants involves processes that cool the material or starve the fire of fuel or oxygen. nih.govtaylorfrancis.com Common flame-retardant strategies include:

Endothermic Decomposition: The material absorbs heat as it decomposes, cooling the substrate.

Gas Phase Inhibition: The retardant releases non-flammable gases (like water or CO₂) that dilute the oxygen supply and flammable gases. mdpi.com

Condensed Phase Charring: A stable carbonaceous layer forms on the material's surface, acting as a barrier to heat and fuel transfer. nih.gov

Given these mechanisms, the thermal decomposition of a typical organic azide to release N₂ gas and energy is not conducive to flame retardancy. researchgate.netrsc.org However, specific and multifunctional azide compounds have been shown to impart flame retardancy through alternative chemical pathways. A notable example is diphenylphosphoryl azide (DPPA), which has been investigated as a flame-retardant electrolyte additive for lithium-ion batteries. mdpi.comresearchgate.net The flame-retardant action of DPPA is not based on the typical azide decomposition but on a free-radical scavenging mechanism. mdpi.com During combustion, DPPA generates phosphorus-containing radicals, such as PO· and PO₂·. These highly reactive species can trap the primary radicals responsible for propagating the combustion chain reaction (H· and HO·), effectively quenching the flame. mdpi.com

This demonstrates that while the azide group itself is energetic, its incorporation into a larger molecule containing other functional groups (in this case, a diphenylphosphoryl group) can lead to unexpected and useful properties like flame retardancy. The application of this compound in this area is not documented and would be unlikely, as it lacks the necessary functional groups for radical scavenging or char formation.

Table 3: Common Mechanisms of Flame Retardants

| Mechanism | Phase of Action | Description | Example |

|---|---|---|---|

| Heat Absorption | Condensed | Undergoes endothermic decomposition, cooling the material. | Alumina Trihydrate (ATH) |

| Gas Dilution | Gas | Releases inert gases (e.g., H₂O, N₂, NH₃) to dilute fuel and oxygen. mdpi.com | Melamine mdpi.com |

| Char Formation | Condensed | Forms a protective, insulating carbonaceous layer on the surface. nih.gov | Phosphorus-based retardants |

| Radical Scavenging | Gas | Releases species that terminate the high-energy radicals (H·, HO·) of the combustion chain reaction. mdpi.com | Diphenylphosphoryl Azide (DPPA) mdpi.com |

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Matrix :

| Condition | Temperature | Light Exposure | Duration | Analysis Method |

|---|---|---|---|---|

| Control | –20°C | Dark | 0 days | HPLC (100% purity) |

| Accelerated aging | 25°C | UV light | 7 days | NMR/IR |

- Outcome Metrics : Purity loss >5% indicates instability. Recommend lyophilization for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.